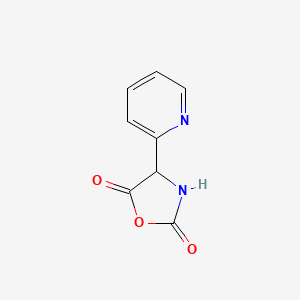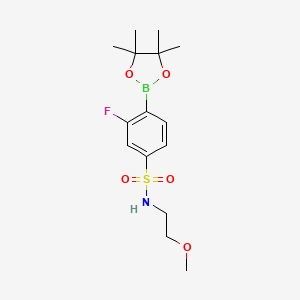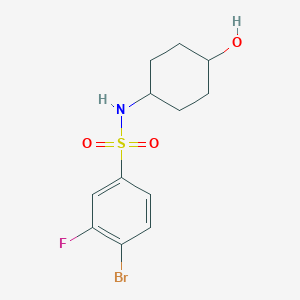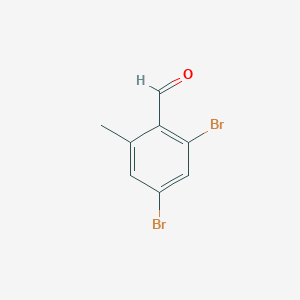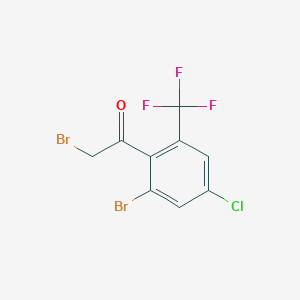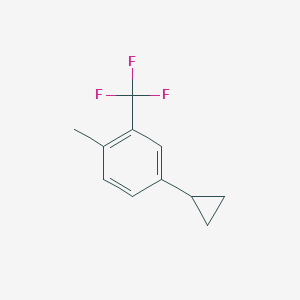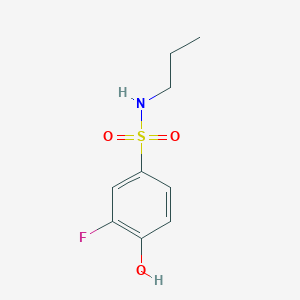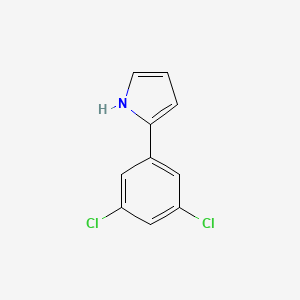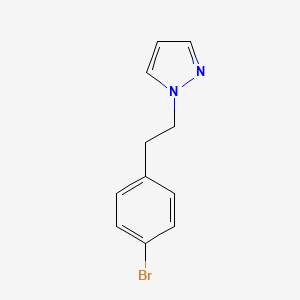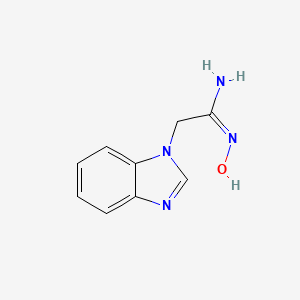
4-(4-Ethynyl-2-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, an ethynyl group, and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst.
Attachment of the Phenoxymethyl Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the piperidine ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or partially reduced intermediates.
Substitution: Formation of substituted phenoxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or mechanical strength.
Biology and Medicine
Drug Development: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.
Biological Probes: It can be used as a probe to study biological processes, particularly those involving the piperidine ring or ethynyl group.
Industry
Specialty Chemicals: The compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, or electronic materials.
Wirkmechanismus
The mechanism of action of 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Ethynylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the methyl group on the phenyl ring.
4-(4-Methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester: Lacks the ethynyl group.
4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid methyl ester: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of both the ethynyl and methyl groups on the phenyl ring, along with the tert-butyl ester, makes 4-(4-Ethynyl-2-methylphenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester unique. These structural features can influence its reactivity, binding properties, and overall functionality in various applications.
Eigenschaften
Molekularformel |
C20H27NO3 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
tert-butyl 4-[(4-ethynyl-2-methylphenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-6-16-7-8-18(15(2)13-16)23-14-17-9-11-21(12-10-17)19(22)24-20(3,4)5/h1,7-8,13,17H,9-12,14H2,2-5H3 |
InChI-Schlüssel |
TXRPDQDJLYHCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#C)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



